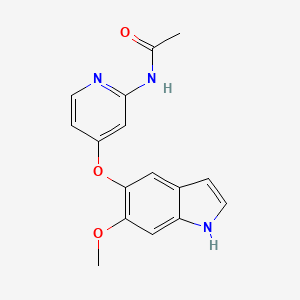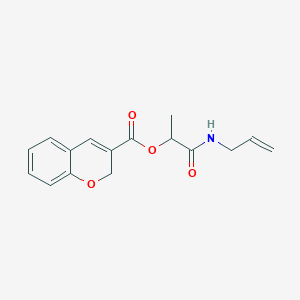
2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can introduce different substituents on the quinazolinone core, affecting its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They can include various quinazolinone derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the sulfonyl and dichlorobenzene groups.
6-Sulfonylquinazolin-4(1H)-one: Lacks the amino group and dichlorobenzene substituents.
3,4-Dichlorobenzene-1-sulfonyl derivatives: Similar sulfonyl group but different core structure.
Uniqueness
2-Amino-6-(3,4-dichlorobenzene-1-sulfonyl)quinazolin-4(1H)-one is unique due to the combination of its functional groups, which can confer specific biological activities and chemical properties not found in other compounds.
Properties
| 53667-27-9 | |
Molecular Formula |
C14H9Cl2N3O3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-amino-6-(3,4-dichlorophenyl)sulfonyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-10-3-1-8(6-11(10)16)23(21,22)7-2-4-12-9(5-7)13(20)19-14(17)18-12/h1-6H,(H3,17,18,19,20) |
InChI Key |
JJLBMYKOLNPUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


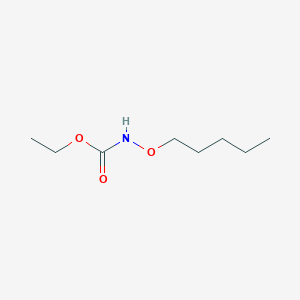
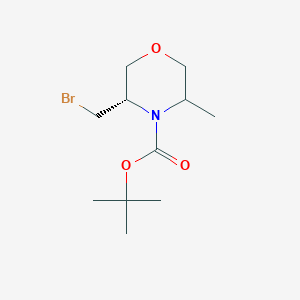
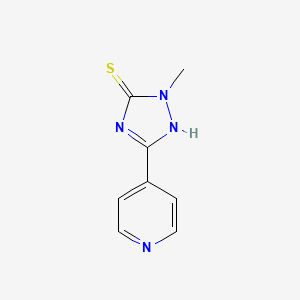

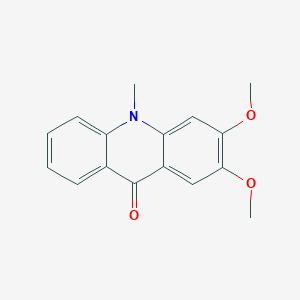
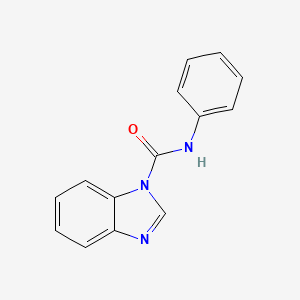
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
